An In-depth Technical Guide to the Mechanism and Application of MeOSuc-AAPM-pNA, a Chromogenic Protease Substrate
An In-depth Technical Guide to the Mechanism and Application of MeOSuc-AAPM-pNA, a Chromogenic Protease Substrate
Audience: Researchers, scientists, and drug development professionals.
Introduction: This technical guide provides a comprehensive overview of N-Methoxysuccinyl-Ala-Ala-Pro-Met-p-nitroanilide (MeOSuc-AAPM-pNA), a chromogenic peptide substrate used for the detection and quantification of protease activity. It is important to clarify a potential point of confusion: in this context, "pNA" refers to p-nitroanilide, a chromogenic leaving group, and not a Peptide Nucleic Acid. This document will detail the core mechanism of action, provide quantitative data, outline experimental protocols for its use, and illustrate relevant biological pathways. MeOSuc-AAPM-pNA is primarily recognized as a substrate for Cathepsin G, a serine protease involved in various physiological and pathological processes.[1][2][3][4]
Core Mechanism of Action
The fundamental mechanism of MeOSuc-AAPM-pNA as a chromogenic substrate involves enzymatic cleavage that results in a detectable color change. The peptide sequence, Alanine-Alanine-Proline-Methionine (AAPM), is specifically recognized by the active site of certain proteases, most notably Cathepsin G. The N-terminus of the peptide is protected by a methoxysuccinyl (MeOSuc) group to prevent undesired degradation by aminopeptidases and to enhance specificity.
The enzymatic reaction proceeds as follows: the protease, such as Cathepsin G, catalyzes the hydrolysis of the amide bond between the C-terminal methionine residue of the peptide and the p-nitroanilide (pNA) moiety. This cleavage releases p-nitroaniline, a yellow-colored compound that can be quantified by measuring its absorbance at a wavelength of 405-410 nm. The rate of p-nitroaniline release is directly proportional to the enzymatic activity of the protease in the sample. This principle allows for real-time kinetic analysis of enzyme activity and is widely used for enzyme characterization and inhibitor screening.[5][6]
Quantitative Data Summary
The following tables summarize the key chemical and physical properties of MeOSuc-AAPM-pNA.
Table 1: Chemical Properties of MeOSuc-AAPM-pNA
| Property | Value | Source(s) |
| IUPAC Name | N-(Methoxysuccinyl)-L-alanyl-L-alanyl-L-prolyl-L-methionine-p-nitroanilide | [2] |
| Molecular Formula | C27H38N6O9S | [1][2][7] |
| Molecular Weight | 622.69 g/mol | [1][2][7] |
| CAS Number | 70967-91-8 | [1][2][7] |
| Amino Acid Sequence | MeOSuc-Ala-Ala-Pro-Met-pNA | [1] |
Table 2: Physical and Handling Properties of MeOSuc-AAPM-pNA
| Property | Value/Recommendation | Source(s) |
| Appearance | White to off-white powder | N/A |
| Storage Conditions | -20°C | [1][2] |
| Solubility | Soluble in DMSO | [5] |
| Purity (HPLC) | ≥98.0% | [8] |
Experimental Protocols
This section provides a detailed methodology for a standard in vitro assay to measure protease activity using MeOSuc-AAPM-pNA. This protocol is adapted from general procedures for similar chromogenic protease substrates.[5][6]
Objective: To determine the enzymatic activity of a protease sample (e.g., purified Cathepsin G or a biological sample) by measuring the rate of MeOSuc-AAPM-pNA hydrolysis.
Materials:
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MeOSuc-AAPM-pNA
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Dimethyl sulfoxide (DMSO)
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Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)
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Purified protease (e.g., Cathepsin G) or biological sample
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96-well microplate
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Microplate reader capable of measuring absorbance at 405 nm
Procedure:
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Preparation of Reagents:
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Substrate Stock Solution (10 mM): Dissolve the appropriate amount of MeOSuc-AAPM-pNA in DMSO to achieve a 10 mM concentration. Store this stock solution in aliquots at -20°C.
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Working Substrate Solution (1 mM): On the day of the experiment, dilute the Substrate Stock Solution 1:10 in Assay Buffer.
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Enzyme Solution: Prepare a stock solution of the protease in a suitable buffer. Immediately before the assay, dilute the enzyme to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.
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-
Assay Setup:
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Add 50 µL of Assay Buffer to each well of a 96-well microplate.
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Add 20 µL of the diluted enzyme solution to the sample wells. For blank wells (to measure substrate auto-hydrolysis), add 20 µL of Assay Buffer instead of the enzyme solution.
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If testing inhibitors, add the inhibitor solution to the appropriate wells and pre-incubate with the enzyme for a specified time (e.g., 15-30 minutes) at the assay temperature before adding the substrate.
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-
Initiation and Measurement:
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To start the reaction, add 20 µL of the 1 mM Working Substrate Solution to all wells.
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Immediately place the microplate in a reader pre-heated to the desired temperature (e.g., 37°C).
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Measure the absorbance at 405 nm every minute for 15 to 30 minutes.
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Data Analysis:
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Subtract the absorbance readings of the blank wells from the sample wells.
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Plot the corrected absorbance versus time.
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Determine the rate of reaction (V₀) in mOD/min from the initial linear portion of the curve.
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Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitroaniline (e.g., ~10,500 M⁻¹cm⁻¹ at 405 nm).
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References
- 1. N-Methoxysuccinyl-Ala-Ala-Pro-Met p-nitroanilide - Creative Enzymes [creative-enzymes.com]
- 2. echemi.com [echemi.com]
- 3. CathepsinGsubstrate Shanghai Amole Biotechnology Co., Ltd. [chembk.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Meosuc-aapm-pna/CAS:70967-91-8-HXCHEM [hxchem.net]
- 8. MeOSuc-AAPM-PNA组织蛋白酶G/70967-91-8/Cathepsin G substrate - ChemicalBook [m.chemicalbook.com]
